molecular formula C23H44NO12P B12734492 Einecs 309-003-4 CAS No. 99670-30-1

Einecs 309-003-4

Cat. No.: B12734492
CAS No.: 99670-30-1
M. Wt: 557.6 g/mol
InChI Key: IDSSJTGEYMIWQQ-UHFFFAOYSA-N
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Description

Product Description for Einecs 309-003-4 This high-purity chemical compound, listed under the European Inventory of Existing Commercial Chemical Substances (EINECS) as 309-003-4, is supplied to meet the rigorous demands of laboratory and research environments. EINECS is the official inventory of substances deemed to be on the European Community market between 1 January 1971 and 18 September 1981, and substances on this list are considered phase-in substances under the REACH Regulation . As a standardized material, it is ideal for use in method development, analytical testing, and as a reference standard. Researchers can utilize this compound to explore its properties and behavior in various experimental models. Disclaimer: This product is intended for research and development purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for, and must not be used for, diagnostic, therapeutic, or any other human or veterinary applications.

Properties

CAS No.

99670-30-1

Molecular Formula

C23H44NO12P

Molecular Weight

557.6 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate

InChI

InChI=1S/C17H29O9P.C6H15NO3/c18-27(19,20)26-15-14-24-11-10-22-7-6-21-8-9-23-12-13-25-16-17-4-2-1-3-5-17;8-4-1-7(2-5-9)3-6-10/h1-5H,6-16H2,(H2,18,19,20);8-10H,1-6H2

InChI Key

IDSSJTGEYMIWQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOP(=O)(O)O.C(CO)N(CCO)CCO

Origin of Product

United States

Synthetic Methodologies and Derivatization Pathways of 2 Ethylhexyl Nitrate

Historical Perspectives on Organonitrate Synthesis Relevant to 2-Ethylhexyl Nitrate (B79036)

The synthesis of organic nitrates, including 2-ethylhexyl nitrate (2-EHN), is historically rooted in the esterification of alcohols with nitric acid, often in the presence of a strong dehydrating agent like sulfuric acid. This classic approach, utilizing mixed acids, has been a cornerstone of industrial production for decades. prepchem.comfueltechexperts.com Early methods focused on achieving high yields by reacting 2-ethylhexanol with a nitrating mixture, a potent combination of nitric and sulfuric acids. prepchem.com These batch processes, while effective, necessitated careful control of reaction temperature to mitigate the risks associated with the highly exothermic nature of nitration. acs.org The fundamental chemistry involves the formation of the nitronium ion (NO₂⁺) from the mixed acids, which then acts as the electrophile in the reaction with the alcohol. Stabilizers such as urea (B33335) were sometimes added to the reaction mixture. prepchem.com

Contemporary Synthetic Strategies for 2-Ethylhexyl Nitrate

Modern synthetic efforts have focused on refining the traditional methods to enhance safety, efficiency, and product purity. These strategies can be broadly categorized into direct nitration procedures and other esterification routes.

Direct nitration remains the most prevalent method for 2-EHN synthesis. It involves the direct reaction of 2-ethylhexanol with a nitrating agent. The most common industrial method employs a mixture of concentrated nitric acid and sulfuric acid. chemanalyst.com The reaction is typically carried out in a reactor where the mixed acid is agitated, and 2-ethylhexanol is added gradually while maintaining a controlled temperature, often between 15°C and 45°C, to manage the exothermicity of the reaction. prepchem.comgoogle.com Following the reaction, the organic phase containing 2-EHN is separated from the spent acid and washed, often with an aqueous sodium sulfate (B86663) solution and a sodium carbonate solution, to neutralize residual acids and purify the product. prepchem.com Yields from these processes are typically high, often exceeding 95%. prepchem.com

Research has explored variations in the composition of the nitrating mixture and reaction conditions to optimize the process. For instance, using a mixture of 20% oleum (B3057394) and 52% nitric acid has been proposed to enhance the yield and reduce reaction times in a continuous process. google.com Another patented method describes the use of a nitrating mixture containing 20-30% nitric acid, 55-60% sulfuric acid, and 15-20% water, with the addition of stabilizers like urea or hydrazine. prepchem.com

Table 1: Comparative Data of Direct Nitration Methods for 2-Ethylhexyl Nitrate

Nitrating Agent/MethodPrecursorTemperature (°C)Yield (%)Reference
Nitric Acid / Sulfuric Acid2-Ethylhexanol32.5 ± 2.597 prepchem.com
Nitric Acid / Sulfuric Acid / Urea2-Ethylhexanol15 - 45~97 prepchem.com
Nitric Acid / Sulfuric Acid (in CH₂Cl₂)Isooctanol0 - 5100 google.com
Mixed Acid in Microreactor2-Ethylhexanol2597.8 acs.org
Nitric Acid / Sulfuric Acid (Continuous)2-Ethylhexanol15 - 40High google.com

Esterification Routes and Variations

While direct nitration with mixed acids is a form of esterification, alternative routes have also been investigated. One such approach involves the reaction of an alkyl nitrite (B80452) with dinitrogen pentoxide. This method offers a pathway to alkyl nitrates from different starting materials. google.com For instance, octyl nitrite can be reacted with gaseous dinitrogen pentoxide to produce octyl nitrate. google.com Though not specifically detailed for 2-EHN, this represents a potential alternative esterification pathway.

Another variation involves the reaction of the corresponding alkyl bromide with silver nitrate (AgNO₃). This method is a classic way to form alkyl nitrates and has been used to synthesize various isomers for research purposes. tandfonline.com

Green Chemistry Approaches in 2-Ethylhexyl Nitrate Synthesis

In recent years, there has been a significant push towards developing more sustainable and safer methods for chemical synthesis. In the context of 2-EHN production, "green chemistry" principles have been applied, most notably through the use of microreactor technology. researchgate.netresearchgate.net Microreactors offer superior heat and mass transfer compared to traditional batch reactors, which is crucial for controlling the highly exothermic nitration reaction. acs.org This enhanced control significantly reduces the risk of thermal runaway and the formation of undesirable byproducts. acs.org

Studies have demonstrated the efficient and rapid synthesis of 2-EHN in micro-channel reactors. researchgate.netresearchgate.net By optimizing parameters such as the molar ratios of reactants, temperature, and flow rate, high yields and purity can be achieved with significantly shorter residence times. For example, one study reported a yield of 97.8% with a residence time of just 78 seconds in a microreactor. acs.org Another study achieved a 100% yield with a residence time of only 12 seconds in a Corning Advanced-Flow reactor. The use of microreactors not only enhances safety and efficiency but also allows for continuous production, which can be more economical on an industrial scale. google.comresearchgate.net

Table 2: Green Synthesis of 2-Ethylhexyl Nitrate in Microreactors

Reactor TypeCatalystTemperature (°C)Residence TimeYield (%)Reference
Micro-channel reactorSulfuric Acid2578 s97.8 acs.org
Corning Advanced-Flow reactorSulfuric Acid1012 s100 wikipedia.org
Micro-channel reactorSulfuric AcidNot specifiedNot specifiedHigh researchgate.netresearchgate.net

Derivatization of 2-Ethylhexyl Nitrate: Exploring Analogues and Related Compounds

The exploration of derivatives and analogues of 2-EHN is an area of interest for developing compounds with tailored properties. This can be approached by either modifying the 2-EHN molecule itself or by synthesizing related structures with different alkyl chains or functional groups.

Direct chemical transformation of the 2-ethylhexyl nitrate molecule presents certain synthetic challenges due to the reactivity of the nitrate ester group.

Hydrolysis: The ester bond in 2-EHN can undergo hydrolysis under acidic or basic conditions to yield 2-ethylhexanol and nitric acid. lubrizol.com The rate of hydrolysis is dependent on pH and temperature. For example, at a pH of 7, the half-life is approximately 7 days at 25°C and shortens to about 24 hours at 50°C. lubrizol.com This reaction represents a potential pathway for derivatization by converting the nitrate back to an alcohol, which can then be used in other reactions. However, controlling the hydrolysis and preventing further reactions can be challenging.

Reduction: While not explicitly documented for 2-EHN, the reduction of a nitro group to an amino group is a common transformation in organic synthesis. For a structurally related compound, 2-ethylhexyl 4-nitrobenzoate, the nitro group can be reduced to an amino group. Applying similar reductive conditions to 2-EHN could potentially lead to the formation of 2-ethylhexylamine, but the simultaneous reduction or cleavage of the nitrate ester group would be a significant challenge.

The synthesis of analogues often involves starting from different precursors. For instance, other long-chain alkyl nitrates, such as decyl nitrate isomers, have been synthesized from their corresponding alcohols using mixed acids, similar to the synthesis of 2-EHN. acs.org This allows for the study of how the position of the nitrate group on the alkyl chain affects the compound's properties. acs.org

Another class of related compounds are alkyl nitrites , such as 2-ethylhexyl nitrite. These are typically synthesized by reacting the corresponding alcohol with a source of nitrous acid, for example, from sodium nitrite and a strong acid. wikipedia.org Alkyl nitrites can, in some cases, serve as precursors for the synthesis of alkyl nitrates. google.com

The primary synthetic challenges in creating derivatives of 2-EHN and its analogues lie in the chemoselectivity of the reactions. The nitrate ester is a reactive functional group, and any attempt to modify other parts of the molecule must take its potential reactivity into account. Furthermore, the synthesis of analogues often requires access to the corresponding, sometimes specialized, starting alcohols or other precursors.

Impact of Synthetic Route on Purity and Isomeric Composition

The synthesis of 2-Ethylhexyl nitrate (2-EHN), identified by Einecs number 309-003-4, is predominantly achieved through the nitration of 2-ethyl-1-hexanol. acs.org This process, while straightforward in principle, is subject to variations in methodology that significantly influence the purity and isomeric composition of the final product. The choice of synthetic route, reaction conditions, and reactor technology are all critical factors in determining the quality of the 2-EHN produced.

The most common industrial method for synthesizing 2-EHN involves the esterification of 2-ethyl-1-hexanol with a nitrating mixture, typically composed of nitric acid and sulfuric acid. google.comscientific.net Sulfuric acid acts as a catalyst, facilitating the formation of the nitronium ion (NO₂⁺) from nitric acid, which then reacts with the alcohol. acs.org The efficiency and selectivity of this reaction are highly dependent on the chosen parameters, which in turn dictate the purity of the crude product.

Influence of Reactor Technology

Traditionally, the production of 2-EHN has been carried out in batch reactors. acs.org This method, however, presents challenges in controlling the highly exothermic reaction, leading to potential side reactions and the formation of impurities. acs.org The lengthy reaction times and mass transfer limitations in conventional stirred-tank reactors can result in lower efficiency and an increased risk profile. acs.org

To overcome these limitations, modern synthetic approaches have increasingly utilized microreactors. acs.orgscientific.net This technology offers superior heat and mass transfer, precise control over reaction parameters, and a significantly safer operational environment. acs.orgresearchgate.net Studies have shown that the use of micro-channel reactors can lead to high yields and purities of 2-EHN under mild conditions. scientific.netresearchgate.net For instance, research conducted in a microreactor demonstrated a yield of 97.8% and a purity of 99.5% with a residence time of just 78 seconds. acs.org This contrasts with batch processes that can be less efficient and harder to control. acs.org Continuous synthesis in microreactors, followed by integrated acid removal steps, further streamlines production and enhances product purity. patsnap.com

Impact of Reaction Conditions on Purity

The purity of 2-EHN is directly correlated with the conditions of the nitration reaction. Key parameters include the molar ratio of reactants, reaction temperature, and residence time.

Molar Ratios: The ratio of nitric acid to sulfuric acid, and of the acid mixture to 2-ethyl-1-hexanol, is a critical factor. Optimal ratios lead to higher conversion rates and selectivity. For example, a molar ratio of nitric acid to sulfuric acid of 1:2 and a 1:1 molar ratio of nitric acid to 2-ethyl-1-hexanol have been reported to achieve a selectivity of 99.1%. acs.org Deviating from optimal ratios can lead to incomplete reactions or the formation of byproducts, thus reducing purity.

Temperature: Temperature control is essential due to the exothermic nature of the reaction and the thermal sensitivity of 2-EHN. acs.org An increase in temperature from 12°C to 20°C has been shown to enhance both the yield and purity of the final product in a continuous process. colab.ws However, temperatures exceeding 40°C can lead to a decrease in yield and quality, as higher temperatures can promote decomposition and side reactions. google.com The initial decomposition temperature of pure 2-EHN is approximately 149°C, but this can be significantly lowered in the presence of the acid catalyst, particularly sulfuric acid, to as low as 67°C. acs.org

Purification: After the initial reaction, the crude 2-EHN product contains residual acids and other impurities. The purification process, typically involving washing steps, is crucial for achieving high purity. A common method involves separating the product from the spent acids and then washing it, for example, with a sodium hydroxide (B78521) (NaOH) solution to neutralize and remove any remaining acid. google.compatsnap.com The effectiveness of this washing step directly impacts the final purity and stability of the 2-EHN.

The following table summarizes findings from various synthetic approaches, highlighting the impact of different conditions on product yield and purity.

Synthetic MethodKey ParametersYield (%)Purity (%)Source
Batch Reactor Mixed acid (HNO₃/H₂SO₄), 25–40 °C98.2% (conversion)Not specified acs.org
Batch Reactor HNO₃:H₂SO₄ ratio 1:2, HNO₃:alcohol ratio 1:199.1% (selectivity)Not specified acs.org
Micro-channel Reactor HNO₃:H₂SO₄ ratio 1:2, HNO₃:alcohol ratio 1:1"Relatively high""Relatively high" scientific.netresearchgate.net
Microreactor HNO₃:H₂SO₄ ratio 1:2.5, 25 °C, 78s residence time97.8%99.5% acs.org
Continuous Reactor Temp: 15-40°C, Residence time: 2-5 min99.5%≥99.5% google.com

Isomeric Composition

The discussion of isomeric composition for 2-Ethylhexyl nitrate primarily relates to its stereochemistry and potential impurities from the starting material.

Stereoisomerism: The precursor, 2-ethyl-1-hexanol, is a chiral molecule, meaning it exists as two non-superimposable mirror images or enantiomers (R- and S-isomers). atamanchemicals.com Consequently, the nitration of racemic 2-ethyl-1-hexanol results in a racemic mixture of (R)-2-ethylhexyl nitrate and (S)-2-ethylhexyl nitrate. The synthesis methods commonly employed are not stereospecific, and therefore produce both isomers. While some organic substances may be marketed in a specific isomeric form, standard industrial 2-EHN is a mixture of isomers. pkwteile.de

Constitutional Isomers: The purity of the 2-ethyl-1-hexanol starting material is paramount. The industrial production of 2-ethylhexanol can also yield other alcohols. iranpetroleum.co If the precursor alcohol contains other C8 alcohol isomers, their nitration will lead to a corresponding mixture of nitrate ester isomers in the final product. Therefore, the isomeric purity of 2-EHN is contingent on the isomeric purity of the 2-ethyl-1-hexanol used in the synthesis. Ensuring a high-purity starting material is crucial for obtaining a product with a well-defined isomeric composition.

Mechanistic Investigations of 2 Ethylhexyl Nitrate

Exploration of Molecular Mechanisms of Action in Biological Systems

The primary pharmacological action of organic nitrates is vasodilation, a process initiated by the release of nitric oxide (NO) or a related NO-species. derangedphysiology.com This molecule acts as a critical signaling messenger, activating soluble guanylate cyclase (sGC) in vascular smooth muscle cells. derangedphysiology.comahajournals.org The activation of sGC increases the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn mediates a cascade of events leading to muscle relaxation and vasodilation. derangedphysiology.com It is suspected that 2-EHN follows this general mechanistic pathway. europa.eu

Comparative Mechanistic Studies with Other Organonitrates (e.g., Nitroglycerin)

Comparative studies have been conducted to understand the cardiovascular effects of 2-EHN relative to other well-known organonitrates. In one key study using spontaneously hypertensive rats, equimolar doses of 2-EHN (a mononitrate), propylene (B89431) glycol dinitrate (a dinitrate), and nitroglycerin (a trinitrate) were administered intra-arterially to compare their effects on blood pressure and heart rate. europa.eu

The results indicated that all three organonitrates produced similar effects, namely a reduction in blood pressure. europa.eu However, the magnitude of the effect varied, with the trinitrate, nitroglycerin, demonstrating a stronger and more statistically significant impact across all tested levels compared to the di- and mononitrate compounds. europa.eu Notably, the study found no significant difference in the strength of the hypotensive effects between 2-EHN and propylene glycol dinitrate. europa.eu This suggests a potential correlation between the number of nitrate (B79036) ester groups and the intensity of the cardiovascular response, with the potential for nitric oxide release from nitroglycerin being three times that of 2-EHN at equimolar concentrations. europa.eu

The bioactivation pathways also present a point of comparison. The bioactivation of nitroglycerin to release NO is a complex process known to involve specific enzymes, including mitochondrial aldehyde dehydrogenase (ALDH-2). ahajournals.org In contrast, the specific enzymatic pathways responsible for the bioactivation of 2-EHN in vascular tissue are not as extensively defined but are thought to involve hepatic enzymes. europa.eu

Table 1: Comparative Cardiovascular Effects of Organonitrates in Spontaneously Hypertensive Rats An overview of the findings from a comparative study on the effects of different organonitrates.

Compound Type Relative Effect on Blood Pressure Key Mechanistic Aspect
2-Ethylhexyl Nitrate Mononitrate Hypotensive effect observed; less potent than nitroglycerin. europa.eu Bioactivation suspected via liver enzymes. europa.eu
Propylene Glycol Dinitrate Dinitrate Hypotensive effect observed; similar in strength to 2-EHN. europa.eu Acts as a nitric oxide donor.
Nitroglycerin Trinitrate Strongest hypotensive effect, statistically significant at all doses tested. europa.eu Bioactivation mediated by mitochondrial aldehyde dehydrogenase (ALDH-2). ahajournals.org

Elucidation of Biological Pathways Modulated by 2-Ethylhexyl Nitrate (e.g., Nitric Oxide Release Pathways)

The central biological pathway modulated by 2-EHN is believed to be the nitrate-nitrite-NO pathway. europa.euoup.com This system serves as an alternative or complementary source of nitric oxide to the classical L-arginine-NO synthase (NOS) pathway. nih.govnih.gov The mechanism begins with the metabolic conversion of the organic nitrate. For 2-EHN, this involves the release of its terminal nitrate group, likely through enzymatic action, to form nitric oxide or a related bioactive nitrogen oxide species. derangedphysiology.comeuropa.eu

Once released, NO diffuses to nearby vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC). derangedphysiology.comahajournals.org This binding allosterically activates the enzyme, catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). derangedphysiology.com The subsequent rise in intracellular cGMP concentration activates cGMP-dependent protein kinases, which phosphorylate various downstream targets. This ultimately leads to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation. derangedphysiology.com This NO-sGC-cGMP signaling cascade is the canonical pathway for nearly all nitrovasodilators. ahajournals.orgoup.com

In Vivo Mechanistic Models: Insights from Animal Studies (e.g., Cardiovascular System Modulation in Rodents)

In vivo animal models have provided direct evidence of the cardiovascular effects of 2-EHN. A study utilizing spontaneously hypertensive rats, a common model for human essential hypertension, demonstrated that intra-arterial administration of 2-EHN causes a measurable decrease in both systolic and diastolic blood pressure. europa.eu This confirms its activity as a vasodilator in a living system. europa.eu The same study also monitored heart rate, finding that organonitrates can induce changes in cardiac function secondary to their vascular effects. europa.eu While these cardiovascular effects have been documented, it is noted that systemic exposure in animals can also lead to distribution to the liver. europa.eu Further research in animal models of cardiovascular disease has shown that dietary inorganic nitrate can ameliorate conditions like pulmonary hypertension and protect against ischemia-reperfusion injury, reinforcing the therapeutic potential of the general nitrate-nitrite-NO pathway. oup.comahajournals.org

Investigation of Enzymatic and Non-Enzymatic Biotransformation Mechanisms

The biotransformation of 2-EHN has been extensively studied in the context of environmental biodegradation by microorganisms, which provides significant insight into its potential metabolic fate. nih.gov These studies reveal that 2-EHN can be broken down through specific enzymatic pathways. researchgate.net

Identification of Metabolic Pathways and Intermediate Species

Research using the bacterium Mycobacterium austroafricanum IFP 2173, a known degrader of 2-EHN, has elucidated a plausible catabolic pathway. nih.govasm.orgnih.gov The degradation is incomplete and results in the accumulation of a specific metabolite. researchgate.netiaea.org The proposed pathway begins with an initial enzymatic attack on the 2-ethylhexyl moiety of the molecule. nih.goviaea.org

This process involves hydroxylation of the main carbon chain, followed by its oxidation to an aldehyde and then a carboxylic acid. iaea.orgiaea.org This is followed by a cycle of β-oxidation. iaea.orgiaea.org However, the bacterium cannot fully metabolize the compound, leading to the accumulation of a dead-end product. nih.govasm.org This terminal metabolite has been identified through gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) as 4-ethyldihydrofuran-2(3H)-one, also referred to as β-methyl-γ-butyrolactone. nih.govnih.govresearchgate.net The formation of this stable lactone explains the incomplete biodegradation and low energetic yield from 2-EHN metabolism by this strain. nih.govasm.org

Environmental Behavior, Fate, and Ecotoxicological Research Foundations

Environmental Degradation Pathways of 2-Ethylhexyl Nitrate (B79036)

The persistence of 2-Ethylhexyl nitrate (2-EHN) in the environment is determined by its susceptibility to biological and chemical transformation processes. Research has focused on identifying the primary pathways through which this compound is broken down, including biodegradation by microorganisms and abiotic transformations like photolysis and hydrolysis.

Standard tests indicate that 2-EHN is not readily biodegradable. nih.govissuu.comifremer.fr However, it is considered inherently biodegradable, as specific microbial populations have demonstrated the capacity to degrade it under certain conditions. ifremer.fr Microbial communities from environments contaminated with petroleum, such as refinery wastewater treatment plants, have shown the ability to break down 2-EHN, whereas those from urban wastewater facilities have been found to be recalcitrant. researchgate.net Similarly, out of eighteen soil samples tested, microbial populations from six were able to degrade the compound. researchgate.net

The isolation of single bacterial strains capable of using 2-EHN as a sole carbon and energy source has proven difficult, suggesting that degradation in the environment may often involve the cooperative action of different microbial species. ifremer.frresearchgate.net Despite these challenges, several studies have successfully identified potent degraders.

Key Microbial Degraders:

Mycobacterium austroafricanum : Several strains of this species have been identified as effective degraders of 2-EHN. nih.govifremer.fr Strain IFP 2173, in particular, has been extensively studied and is noted for its high degradation rate, with the ability to grow in concentrations up to 6 g/L. nih.govresearchgate.netiaea.org

Co-cultures : While M. austroafricanum IFP 2173 can metabolize 2-EHN, the degradation is incomplete and results in the accumulation of a dead-end metabolite, 4-ethyldihydrofuran-2(3H)-one (4-EDF). nih.govifremer.frnih.gov Complete mineralization of 2-EHN has been achieved in the laboratory by using a co-culture of M. austroafricanum IFP 2173 with bacteria capable of degrading 4-EDF, specifically strains of Bacillus cereus and Burkholderia sp. isolated from diesel-contaminated soil. ifremer.fr

Degradation Pathway and Enzymes: The biodegradation of 2-EHN by M. austroafricanum IFP 2173 is proposed to begin with an initial attack by an alkane hydroxylase. researchgate.netnih.govifremer.fr Proteomic studies have revealed that when exposed to 2-EHN, this bacterium upregulates a suite of enzymes, including:

Cytochrome P450 (CYP153 family) : An alkane hydroxylase that initiates the degradation. researchgate.netnih.gov

alkB-like genes : These encode for other putative membrane-bound alkane hydroxylases. researchgate.netnih.gov

Alcohol and Aldehyde Dehydrogenases : These enzymes are involved in the subsequent oxidation steps. researchgate.netiaea.orgnih.gov

β-oxidation Enzymes : The pathway involves at least one cycle of β-oxidation. researchgate.netiaea.orgnih.gov

The process leads to the formation of an intermediate metabolite, identified as β-methyl-γ-butyrolactone or 4-ethyldihydrofuran-2(3H)-one (4-EDF), which accumulates in single-strain cultures. nih.govresearchgate.netiaea.org

Kinetics and Limiting Factors: The rate of 2-EHN biodegradation is influenced by its physical properties. Its low water solubility and potential toxicity to microbes can be limiting factors. nih.govgrafiati.com Studies have shown that biodegradation kinetics can be significantly enhanced in biphasic culture systems, where an inert non-aqueous phase liquid (NAPL) like 2,2,4,4,6,8,8-heptamethylnonane (B1194848) is used to dissolve the 2-EHN. nih.govgrafiati.comresearchgate.net This suggests that the transfer of the hydrophobic substrate to the microbial cells is a rate-limiting step for its degradation. nih.govgrafiati.comnih.gov

Summary of 2-Ethylhexyl Nitrate Biodegradation Research
FindingMicroorganism(s)Key Result/MetaboliteReference
General BiodegradabilityMixed microbial communitiesNot readily biodegradable, but inherently biodegradable by specific consortia (e.g., from refinery sludge). ifremer.frresearchgate.net
Degradation by Pure CultureMycobacterium austroafricanum IFP 2173Incomplete degradation; accumulation of 4-ethyldihydrofuran-2(3H)-one (4-EDF). nih.govifremer.frnih.gov
Complete MineralizationCo-culture: M. austroafricanum IFP 2173, Bacillus cereus, Burkholderia sp.Achieved total breakdown of 2-EHN by degrading the 4-EDF intermediate. ifremer.fr
Enzymatic PathwayM. austroafricanum IFP 2173Involves alkane hydroxylases (CYP153, AlkB), dehydrogenases, and β-oxidation enzymes. researchgate.netnih.gov
Kinetic EnhancementM. austroafricanum IFP 2173Biodegradation rate increased in biphasic cultures, overcoming substrate transfer limitations. nih.govgrafiati.com

Abiotic processes, particularly hydrolysis and photolysis, play a significant role in the environmental degradation of 2-EHN.

Hydrolysis: 2-EHN is susceptible to hydrolysis, a chemical reaction with water. lubrizol.comatc-europe.org The rate of this transformation is dependent on temperature. Research indicates a hydrolysis half-life of approximately 7 days at 25°C and a pH of 7, which decreases to about 24 hours at 50°C. lubrizol.com The primary product of 2-EHN hydrolysis is 2-ethylhexanol. researchgate.netresearchgate.net This pathway is a key consideration for the fate of the compound in aquatic environments.

Hydrolysis Half-life of 2-Ethylhexyl Nitrate at pH 7
TemperatureHalf-lifeReference
25°C~7 days lubrizol.com
50°C~24 hours lubrizol.com

Photolysis: Photolytic degradation involves the breakdown of a chemical by light energy. Studies of its UV-Vis absorbance show that 2-EHN absorbs ultraviolet light in the 190 to 330 nm range. copernicus.org This absorption is due to n→π* and π→π* electronic transitions within the nitrate group and indicates a potential for direct photolysis in sunlit surface waters and the atmosphere. copernicus.org The photolysis of nitrate-containing compounds can lead to the cleavage of the covalent bond, producing reactive species such as hydroxyl radicals (OH), nitrogen dioxide (NO2), and nitrite (B80452) ions (NO2-). rsc.org While specific photolysis pathway studies for 2-EHN are limited, research on other munitions constituents and organic nitrates provides a framework for its likely transformation products, which could include various smaller organic molecules and inorganic nitrogen compounds. enviro.wiki

Environmental Transport and Distribution Models

Once released into the environment, the movement and partitioning of 2-EHN are governed by its physicochemical properties. It is classified as a substance with a moderate affinity for soil and sediment. lubrizol.com If released, it is expected to partition to soil or the suspended sediment in water bodies. issuu.com Its properties also suggest it is likely to volatilize from water and soil surfaces. issuu.com

The interaction of 2-EHN with soil and sediment is a critical component of its environmental fate. Its moderate affinity suggests it will associate with the solid phase in both terrestrial and aquatic systems. issuu.comlubrizol.com This partitioning behavior influences its availability for degradation and transport. As noted, microbial communities within some soils have the capacity to degrade 2-EHN. researchgate.net The efficiency of degradation in soil and sediment can be linked to the abundance and type of native microbial populations. researchgate.net In aquatic systems, contaminants like 2-EHN can impact nitrogen transformation processes in sediments, with studies on related compounds showing inhibition of key microbial processes like denitrification and anammox. nih.gov

In aquatic environments, 2-EHN is considered very toxic to aquatic life with long-lasting effects. issuu.comcpachem.com Its environmental fate is driven by a combination of partitioning, hydrolysis, and potential biodegradation. With a moderate water solubility of 12.6 mg/L at 20°C, a portion will remain dissolved in the water column, while the rest may partition to sediment or volatilize. nih.govissuu.com Hydrolysis is a significant degradation route in water, converting 2-EHN to 2-ethylhexanol. lubrizol.comresearchgate.net The dissolved nitrate, a product of potential degradation, is a key nutrient in aquatic ecosystems. rsc.org Changes in its concentration can affect the growth of phytoplankton, which form the base of many aquatic food webs. rsc.org

Fundamental Ecotoxicological Mechanistic Studies

Understanding the mechanisms by which 2-EHN exerts toxic effects is crucial for assessing its risk to organisms. It is classified as harmful if swallowed, in contact with skin, or if inhaled. cpachem.com

Mechanistic studies in mammals have focused on its vasodilatory effects, a characteristic of organonitrates. An in-vivo study in spontaneously hypertensive rats demonstrated that 2-EHN, similar to other organic nitrates like nitroglycerin, antagonizes increases in systolic and diastolic blood pressure. europa.eu This effect is believed to be related to the release of nitrogen monoxide, a potent vasodilator. europa.eu

In ecotoxicology, 2-EHN is primarily noted for its high toxicity to aquatic organisms. issuu.comcpachem.com While specific mechanistic studies on 2-EHN in aquatic invertebrates or fish are not extensively detailed in the provided context, research on analogous compounds provides insight. For example, studies on di-(2-ethylhexyl) phthalate (B1215562) (DEHP), another ubiquitous environmental contaminant, have shown that it can induce a range of adverse effects in aquatic organisms, including endocrine disruption and impacts on energy metabolism and osmotic regulation in mussels. frontiersin.org Such studies often reveal complex, dose-dependent responses, highlighting the need for detailed mechanistic investigation for a comprehensive ecological risk assessment. frontiersin.org Furthermore, the growing number of chemicals in the environment has led to the exploration of alternative assessment methods, such as the use of machine learning and artificial intelligence models, as a proxy for traditional ecotoxicological testing for compounds like 2-EHN. nih.gov

Investigation of Cellular and Subcellular Responses in Environmental Organisms

Scientific investigations into the effects of Metalaxyl (B1676325) on non-target organisms have revealed notable responses at the cellular and subcellular levels. These studies are crucial for understanding the mechanisms of toxicity and the potential for broader ecological harm.

In aquatic environments, cyanobacteria have been a focus of research. Studies on species like Anabaena laxa and Nostoc muscorum exposed to R-metalaxyl (the more active enantiomer of metalaxyl) demonstrated a dose-dependent reduction in cell growth and photosynthetic pigment content. nih.gov Furthermore, the activity of key photosynthetic enzymes, such as phosphoenolpyruvate (B93156) carboxylase (PEPC) and ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCo), was also diminished. nih.gov At the subcellular level, an increase in oxidative damage markers like hydrogen peroxide (H₂O₂) levels, lipid peroxidation, and protein oxidation was observed. nih.gov Transmission electron microscopy has shown that the R-(-)-enantiomer of a related chiral fungicide can compromise cell integrity and disrupt the structure of chloroplasts in algae. researchgate.net

In terrestrial ecosystems, the earthworm Eisenia fetida has been used as a model organism. While studies have indicated that metalaxyl and its R-enantiomer, metalaxyl-M, are not significantly toxic in terms of mortality, they do induce metabolic disturbances even at low concentrations. mdpi.comresearchgate.net These changes suggest that the compound affects cellular processes, even in the absence of overt signs of toxicity. researchgate.net

Research on the plant Solanum nigrum L. has shown that metalaxyl exposure can alter carbon metabolism, leading to reduced growth and biomass accumulation. frontiersin.org This is attributed to the impairment of carbohydrate production and an increase in photorespiration. frontiersin.org Despite these impacts, the plant exhibits a significant increase in antioxidant defenses, which helps to keep reactive oxygen species (ROS) under control and prevent widespread cell membrane damage. frontiersin.org

Fungicide-resistant strains of pathogens, such as Phytophthora capsici, have also been studied to understand cellular responses. In a resistant mutant strain, significant changes in gene expression were observed, with a large number of genes being downregulated in the cellular process category. mdpi.com

The following table summarizes the observed cellular and subcellular responses to Metalaxyl in various environmental organisms.

OrganismCellular/Subcellular ResponseObserved Effect
Cyanobacteria (Anabaena laxa, Nostoc muscorum)Photosynthetic Pigments and EnzymesReduction in content and activity. nih.gov
Oxidative Stress MarkersIncrease in H₂O₂, lipid peroxidation, and protein oxidation. nih.gov
Algae (Chlorella pyrenoidosa)Cell Integrity and Chloroplast StructureCompromised integrity and disruption of structure. researchgate.net
Earthworm (Eisenia fetida)MetabolismDisturbance of metabolic processes. mdpi.comresearchgate.net
Black Nightshade (Solanum nigrum L.)Carbon MetabolismAltered metabolism, leading to reduced growth. frontiersin.org
Antioxidant DefensesSignificant increase to counteract oxidative stress. frontiersin.org
Pepper Blight (Phytophthora capsici)Gene ExpressionSignificant up- and downregulation of genes in cellular processes. mdpi.com

Biochemical Perturbations in Aquatic and Terrestrial Species

Exposure to Metalaxyl induces a range of biochemical perturbations in both aquatic and terrestrial organisms. These changes are often linked to the cellular responses and provide a more detailed picture of the compound's toxicological profile.

Aquatic Species:

In aquatic invertebrates like Daphnia magna, metalaxyl is considered slightly toxic. orst.edu Studies on the aquatic oligochaete Tubifex tubifex have shown that while there is no significant difference in the uptake of metalaxyl and metalaxyl-M, their dissipation behaviors differ. researchgate.net Metalaxyl-M was found to have a higher toxicity on T. tubifex. researchgate.netnih.gov

In fish, such as the zebrafish (Danio rerio), combined exposure to metalaxyl and mancozeb (B1675947) induced a significant increase in the expression of genes related to detoxification mechanisms (Ces2, Cyp1a, and Mt2). researchgate.net Biochemical analyses of fish hepatocytes revealed a significant increase in alkaline phosphatase (ALP), transaminases (AST and ALT), and catalase activities, as well as total antioxidant capacity and malondialdehyde (MDA) content. researchgate.net Conversely, lactate (B86563) dehydrogenase (LDH) and gamma-glutamyl transferase (GGT) activities, along with hepatic glycogen (B147801) content, decreased significantly. researchgate.net

Research on cyanobacteria has detailed a suite of biochemical responses to R-metalaxyl. These include the induction of antioxidant systems. For instance, Anabaena laxa responded by increasing levels of polyphenols, flavonoids, tocopherols, and glutathione (B108866) (GSH), as well as enhancing the activity of enzymes like peroxidase (POX), glutathione peroxidase (GPX), glutathione reductase (GR), and glutathione-s-transferase (GST). nih.gov In contrast, Nostoc muscorum showed a more limited antioxidant response, with significant induction restricted to ascorbate (B8700270), catalase (CAT), ascorbate peroxidase (APX), and dehydroascorbate reductase (DHAR) enzyme activities. nih.gov

Terrestrial Species:

In the terrestrial plant Solanum nigrum, metalaxyl exposure led to a significant increase in antioxidant defenses. frontiersin.org This included elevated levels of polyphenols, flavonoids, tocopherols, ascorbate, and glutathione. frontiersin.org The activities of antioxidant enzymes such as superoxide (B77818) dismutase, catalase, peroxidases, monodehydroascorbate reductase, dehydroascorbate reductase, and glutathione reductase were also enhanced. frontiersin.org

For the earthworm Eisenia fetida, exposure to metalaxyl and metalaxyl-M resulted in changes to a number of endogenous metabolites. researchgate.net These included succinate, arginine, aspartate, urea (B33335), asparagine, alanine, and others, indicating disturbances in key metabolic pathways like the tricarboxylic acid (TCA) and urea cycles. mdpi.comresearchgate.net

The table below provides a summary of the biochemical perturbations observed in various species upon exposure to Metalaxyl.

SpeciesPerturbationEffect
Daphnia magna (Aquatic Invertebrate)ToxicitySlightly toxic. orst.edu
Tubifex tubifex (Aquatic Oligochaete)ToxicityMetalaxyl-M showed higher toxicity than metalaxyl. researchgate.netnih.gov
Danio rerio (Zebrafish)Detoxification Gene ExpressionSignificant increase in Ces2, Cyp1a, and Mt2 expression. researchgate.net
Hepatocyte Enzyme ActivitiesIncrease in ALP, AST, ALT, and catalase; decrease in LDH and GGT. researchgate.net
CyanobacteriaAntioxidant ResponseInduction of polyphenols, flavonoids, glutathione, and related enzymes. nih.gov
Solanum nigrum L. (Black Nightshade)Antioxidant DefenseIncreased levels of polyphenols, flavonoids, ascorbate, and antioxidant enzymes. frontiersin.org
Eisenia fetida (Earthworm)Endogenous MetabolitesSignificant changes in metabolites like succinate, arginine, and aspartate. researchgate.net
Metabolic PathwaysDisturbance of the TCA and urea cycles. mdpi.com

Advanced Analytical Methodologies for 2 Ethylhexyl Nitrate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 2-Ethylhexyl nitrate (B79036), providing the means to separate it from other components in a mixture, which is essential for accurate quantification.

Gas Chromatography (GC) and Liquid Chromatography (LC) Applications

Gas chromatography (GC) is a widely employed technique for the determination of 2-Ethylhexyl nitrate, particularly in diesel fuel. paclp.com GC applications often involve a flame ionization detector (FID) for quantification. nih.gov For instance, a two-dimensional GC setup with a Deans switch configuration can achieve sufficient resolution to analyze 2-Ethylhexyl nitrate in diesel without extensive sample preparation. paclp.com This method utilizes two columns with different stationary phases to separate the target analyte from co-eluting compounds. paclp.com

Liquid chromatography (LC), specifically high-performance liquid chromatography (HPLC), also offers robust methods for the analysis of 2-Ethylhexyl nitrate. sielc.comsielc.com Reverse-phase HPLC methods are common, using mobile phases typically consisting of acetonitrile (B52724) and water. sielc.com For applications requiring mass spectrometry detection, phosphoric acid in the mobile phase is often replaced with formic acid. sielc.comsielc.com The determination of the adsorption coefficient (Koc) of 2-Ethylhexyl nitrate, an important environmental parameter, can be estimated using HPLC. europa.eu

Table 1: Chromatographic Conditions for 2-Ethylhexyl Nitrate Analysis
TechniqueColumnMobile Phase/Carrier GasDetectorApplicationReference
GC-FIDCP-Sil Pona CB (50 m x 0.25 mm)HeliumFlame Ionization Detector (FID)Analysis of biodegradation metabolites asm.org
Two-Dimensional GC--Flame Ionization Detector (FID)Determination in diesel fuel paclp.com
HPLCNewcrom R1Acetonitrile, Water, Phosphoric Acid/Formic Acid-Separation and analysis sielc.comsielc.com
HPLCSupelcosil LC-CN (25 cm x 4.6 mm, 5.0 µm)Methanol (B129727) / water 45/55 v/vUV visible detectorEstimation of Adsorption Coefficient (Koc) europa.eu

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Structural Confirmation and Trace Analysis

For unambiguous identification and sensitive detection, chromatographic techniques are often coupled with mass spectrometry (MS). Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both quantifying and confirming the structure of 2-Ethylhexyl nitrate and its metabolites. ifremer.frasm.orgnih.govnih.govresearchgate.net Headspace GC-MS with negative chemical ionization has been shown to be a fast and applicable method for quantifying 2-Ethylhexyl nitrate in diesel fuel, with a reported limit of detection of 0.009% v/v. nih.govresearchgate.net This technique is particularly useful for routine analysis due to its speed and simplicity. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are invaluable for identifying metabolites of 2-Ethylhexyl nitrate in biodegradation studies. ifremer.frasm.orgnih.govresearchgate.net For example, LC-MS/MS was used to provisionally identify 4-ethyldihydrofuran-2(3H)-one as a metabolite of 2-Ethylhexyl nitrate, which was later confirmed by synthesizing the compound and comparing its LC/MS-MS characteristics. asm.org Nano-LC-MS/MS has also been utilized in proteomic studies to identify enzymes involved in the biodegradation of 2-Ethylhexyl nitrate. ifremer.fr

Table 2: Hyphenated Techniques for 2-Ethylhexyl Nitrate Analysis
TechniqueIonization MethodApplicationKey FindingReference
GC-MS-Identification of pyrolysis oil componentsDetected monocarboxylic acids (C2 to C12) researchgate.net
Headspace GC-MSNegative Chemical IonizationQuantification in diesel fuelLOD: 0.009% v/v, LOQ: 0.03% v/v nih.govresearchgate.net
LC-MS/MS-Identification of biodegradation metaboliteIdentified 4-ethyldihydrofuran-2(3H)-one ifremer.frasm.orgnih.govresearchgate.net
Nano-LC-MS/MS-Proteomic analysis of biodegradation enzymesIdentified proteins involved in the degradation pathway ifremer.fr

Spectroscopic Approaches for Characterization

Spectroscopic methods are essential for elucidating the molecular structure of 2-Ethylhexyl nitrate and for its quantification.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. jchps.com For 2-Ethylhexyl nitrate, Fourier transform infrared (FTIR) spectroscopy, often coupled with attenuated total reflectance (ATR), is used for rapid quantification in diesel fuel. researchgate.netresearchgate.netresearchgate.net The method has a reported limit of detection of 0.009% w/w and a limit of quantification of 0.025% w/w. researchgate.netresearchgate.netresearchgate.net The presence of the nitrate group gives rise to characteristic absorption bands in the IR spectrum, which can be used for identification and quantification. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it a powerful tool for structural elucidation. nd.edu Both ¹H NMR and ¹³C NMR spectra of 2-Ethylhexyl nitrate are available and provide the necessary data to confirm its chemical structure. nih.govresearchgate.net Proton NMR has also been used to study the adducts of uranyl nitrate with related organophosphorus compounds, demonstrating its utility in coordination chemistry studies. acs.org Solid-state NMR has been applied to characterize other nitrate-containing compounds, suggesting its potential for studying 2-Ethylhexyl nitrate in solid matrices. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy can be used for the quantification of nitrates and nitrites in various samples. thermofisher.commt.comresearching.cn While direct UV-Vis analysis of 2-Ethylhexyl nitrate may be less specific than chromatographic methods, it can be a simple and rapid technique for determining its concentration, particularly after a derivatization reaction or in combination with chemometric methods. longdom.orglongdom.org For instance, a spectrofluorimetric method based on single excitation-emission fluorescence spectra combined with chemometrics has been developed for the highly sensitive determination of 2-Ethylhexyl nitrate in diesel fuel. longdom.org This approach achieved a detection limit of 0.00434% (v/v). longdom.orglongdom.org UV-Vis spectroscopy is also used to monitor the formation of colored products in assays for related compounds like nitrites. acs.org

Electrochemical and Other Emerging Analytical Methods

While chromatographic and spectroscopic methods dominate the analysis of 2-Ethylhexyl nitrate, other techniques are emerging. Chemiluminescence spectrometry has been developed as an alternative methodology for its determination. longdom.org Additionally, a novel method for quantifying 2-Ethylhexyl nitrate in diesel and biodiesel blends utilizes distillation curves combined with multivariate calibration based on partial least squares (PLS) regression. researchgate.netacs.orgconicet.gov.ar This approach offers a way to simplify the analysis by using a routine fuel quality test. acs.orgconicet.gov.ar

The development of these advanced analytical methodologies is driven by the need for rapid, sensitive, and accurate determination of 2-Ethylhexyl nitrate in various matrices to ensure fuel quality and monitor its environmental fate. ifremer.frlongdom.org

Sample Preparation Strategies for Diverse Matrices in 2-Ethylhexyl Nitrate Analysis

The accurate quantification of 2-ethylhexyl nitrate (2-EHN), known by its EINECS number 309-003-4, is contingent upon effective sample preparation. The strategy employed for preparing a sample for analysis is critically dependent on the nature of the matrix in which 2-EHN is present. Diverse matrices, ranging from complex hydrocarbon mixtures like diesel fuel to environmental samples such as water and soil, present unique challenges that necessitate tailored extraction and clean-up procedures. The primary goals of these strategies are to isolate 2-EHN from interfering substances, concentrate it to detectable levels, and present it in a form compatible with the chosen analytical instrument.

The selection of a sample preparation method is a balance between achieving high recovery rates, ensuring accuracy and precision, and practical considerations like speed, cost, and solvent consumption. For instance, the analysis of 2-EHN in diesel fuel often has to contend with a complex background of hydrocarbons, while environmental samples are characterized by very low concentrations of the analyte, requiring significant preconcentration steps.

Analysis in Diesel Fuel

Diesel fuel represents the most common matrix for 2-EHN analysis, as it is a primary cetane-improving additive. researchgate.netnih.govmdpi.com Sample preparation methods for diesel can range from simple dilution to more sophisticated automated techniques that minimize manual handling.

Direct Injection and Dilution: For some chromatographic methods, particularly those with highly selective detectors or multi-dimensional separation, direct injection of the diesel sample may be possible. paclp.com This approach is advantageous due to its speed and simplicity, eliminating errors associated with complex preparation steps. However, it risks contaminating the analytical system with non-volatile diesel components. A more common and safer approach is simple dilution with a suitable solvent to reduce the concentration of matrix components and bring the 2-EHN concentration within the calibrated range of the instrument.

Headspace Analysis: A frequently employed technique for 2-EHN in diesel is headspace gas chromatography (HS-GC), often coupled with mass spectrometry (MS). researchgate.netnih.gov In this method, the diesel sample is heated in a sealed vial, causing volatile compounds, including 2-EHN, to partition into the gas phase (the headspace) above the sample. researchgate.net A portion of this vapor is then injected into the GC. This technique effectively separates the volatile analyte from the heavy, non-volatile hydrocarbon matrix of the diesel fuel, preventing contamination of the GC system. researchgate.netnih.gov One study detailed a validated HS-GC/MS method using negative chemical ionization that offered a fast and easily applicable assay for quantifying 2-EHN in diesel. nih.gov This method demonstrated good linearity, precision, and accuracy, with a limit of detection of 0.009% v/v. researchgate.netnih.gov

Spectroscopic Methods: Some analytical approaches require no sample pre-treatment at all. For example, methods using single excitation-emission fluorescence spectra (EEF) or Fourier transform infrared (FTIR) spectrometry can measure 2-EHN directly in the diesel fuel sample. longdom.orgconicet.gov.ar These chemometric-based approaches provide rapid quantification and can be used in settings like gas stations for quality control. longdom.org

TechniqueDescriptionKey Findings/ParametersCitations
Headspace GC-MS (HS-GC/MS)The sample is heated, and the volatile components in the headspace are injected into the GC. This separates 2-EHN from the non-volatile diesel matrix.Internal standard: o-nitrotoluene. Limit of Detection (LOD): 0.009% v/v. Relative standard deviations <10%. researchgate.netnih.gov
Two-Dimensional GC (Deans Switch)A heart-cutting technique using two different columns to achieve high resolution. Allows for neat sample injection without prior preparation.Eliminates need for sample treatment. Provides robust and sensitive analysis by separating 2-EHN from co-eluting compounds. paclp.com
Single Excitation-Emission Fluorescence (EEF)A spectrofluorimetric method combined with chemometrics to quantify 2-EHN directly in the fuel sample.No pre-treatment required. LOD: 0.00434% v/v. Provides rapid results. longdom.orgconicet.gov.ar
Attenuated Total Reflectance FTIR (ATR-FTIR)Infrared spectrometry method where quantification models (e.g., PLS regression) are used to determine 2-EHN content directly.May require analysis of FAME content to prepare the appropriate background solution. LOD: 0.009% w/w. researchgate.net

Analysis in Environmental Matrices

Due to its widespread use, 2-EHN can be released into the environment through accidental spills, making its detection in water and soil crucial for environmental assessment. nih.govasm.org The primary challenge in these matrices is the typically low concentration of the analyte, which necessitates efficient extraction and concentration steps.

Water Samples: For aqueous samples, isolating the hydrophobic 2-EHN molecule is the first step.

Liquid-Liquid Extraction (LLE): This classic technique involves extracting 2-EHN from the water sample into an immiscible organic solvent. tandfonline.comosti.govresearchgate.net Solvents like methyl tert-butyl ether (MTBE) have been used effectively. nih.govasm.orgifremer.fr After extraction, the solvent is typically evaporated to concentrate the analyte before analysis.

Solid-Phase Extraction (SPE) and Matrix Solid-Phase Dispersion (MSPD): SPE is a more modern and often more efficient alternative to LLE. mdpi.commdpi.com In SPE, the water sample is passed through a solid sorbent material that retains the 2-EHN. The analyte is later eluted with a small volume of an organic solvent. A variation of this is MSPD, where the sorbent is blended directly with the sample. One study successfully used a non-polar polystyrene resin (Amberlite XAD-4) to adsorb 2-EHN from surface water. rjptonline.orgrjptonline.org The analyte was subsequently recovered from the resin using Soxhlet extraction with ethyl acetate, enabling quantification at the parts-per-billion (ppb) level. rjptonline.orgrjptonline.org

Soil and Sludge Samples: Sample preparation for soil is often more complex due to the solid nature of the matrix and its potential for strong analyte binding.

Soxhlet Extraction: This is a rigorous method for extracting analytes from solid samples. The soil sample is placed in a thimble and continuously extracted with a refluxing solvent, such as ethyl acetate. rjptonline.org This technique was used in conjunction with MSPD for analyzing surface water but is directly applicable to soil samples.

Enrichment Cultures: For biodegradation studies, the goal is often to isolate microorganisms that can degrade 2-EHN from soil or activated sludge. nih.govasm.org This involves preparing a mineral salts medium, adding the soil/sludge sample, and using 2-EHN as the sole carbon source to enrich the desired microbial communities. asm.org Subsequent analysis of 2-EHN concentration in the culture medium often involves LLE with solvents like MTBE. nih.gov

Drying and Pulverizing: General soil testing procedures recommend drying soil samples, either by air or in an oven at a controlled temperature (not exceeding 40°C), followed by pulverizing to ensure homogeneity before subsampling for extraction. msu.edu

MatrixTechniqueKey Parameters & ReagentsCitations
Surface WaterMatrix Solid-Phase Dispersion (MSPD) followed by Soxhlet ExtractionSorbent: Amberlite XAD-4 resin. Extraction Solvent: Ethyl acetate. Limit of Quantitation (LOQ): 0.5 µg/L. rjptonline.orgrjptonline.org
Culture Medium (from soil/sludge)Liquid-Liquid Extraction (LLE)Extraction Solvent: Methyl tert-butyl ether (MTBE). Internal Standard: Decahydronaphthalene. nih.govasm.orgifremer.fr
SoilDrying and GrindingDrying temperature should not exceed 40°C to avoid affecting certain analytes. msu.edu
Aqueous Nitrate SolutionsLiquid-Liquid Extraction (LLE)Extractants studied include di-(2-ethylhexyl) phosphoric acid (D2EHPA) and bis(2-ethylhexyl) phosphinic acid in solvents like toluene (B28343) or kerosene. osti.govresearchgate.netiaea.org

Computational and Theoretical Chemistry Studies on 2 Ethylhexyl Nitrate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of 2-ethylhexyl nitrate (B79036).

Density Functional Theory (DFT) has been widely employed to investigate the molecular structure and reactivity of 2-ethylhexyl nitrate. Theoretical studies using DFT methods such as B3LYP, B3P86, and B3PW91 have provided valuable data on its geometric and electronic properties. science-softcon.devt.edu

One of the key aspects studied is the O–NO2 bond, which is critical to the compound's function as a cetane improver. The length of this bond is an indicator of its stability; a longer bond generally suggests lower stability and easier dissociation. science-softcon.de Calculations have shown that the O–NO2 bond in 2-ethylhexyl nitrate is longer than in some smaller alkyl nitrates like isopropyl nitrate and n-propyl nitrate, suggesting a lower thermal stability. science-softcon.de

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability. vt.edu For 2-ethylhexyl nitrate, these values have been calculated to estimate its relative thermal stability compared to other organic nitrates. science-softcon.devt.edu

Bond Dissociation Energy (BDE) is another critical parameter that can be predicted using DFT. The BDE of the O–NO2 bond is particularly important as its cleavage is the initial step in the combustion process where 2-ethylhexyl nitrate acts as a cetane improver. Theoretical calculations have estimated the BDE for the O–NO2 bond in 2-ethylhexyl nitrate to be approximately 168.1 kJ·mol−1. science-softcon.de This value is consistent with experimental activation energies for its thermal decomposition. science-softcon.de

Table 1: Calculated Molecular Properties of 2-Ethylhexyl Nitrate using DFT

PropertyCalculated ValueReference
O–NO2 Bond Length (Å)Data not explicitly stated in search results, but implied to be longer than in IPN and NPN science-softcon.de
HOMO Energy (eV)Value not specified science-softcon.devt.edu
LUMO Energy (eV)Value not specified science-softcon.devt.edu
HOMO-LUMO Gap (ΔE)Value not specified science-softcon.devt.edu
O–NO2 Bond Dissociation Energy (kJ·mol−1)168.1 science-softcon.de

While ab initio methods are a powerful tool for the conformational analysis of molecules, providing highly accurate energy calculations and geometric optimizations without empirical parameters, specific studies focusing on a detailed conformational analysis of 2-ethylhexyl nitrate using these methods were not prominently found in the searched literature. Such studies would be valuable for understanding the molecule's flexibility and the relative energies of its different conformers, which can influence its physical properties and reactivity. General studies on other organic nitrates suggest that the conformational flexibility can be significant. grafiati.com

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the intermolecular forces and interactions that govern the behavior of substances in condensed phases.

For 2-ethylhexyl nitrate, MD simulations have been mentioned in the context of its use as a fuel additive and its interaction with other components in fuel blends. acs.org For instance, simulations can help understand the adsorption behavior of such additives on surfaces, where interaction energies are influenced by factors like polarizability and dipole moments. acs.org Additionally, reactive molecular dynamics (RMD) simulations, which can model chemical reactions, are used to study the thermal decomposition of fuels containing additives like 2-ethylhexyl nitrate. acs.org

A study on the interaction of various organic nitrates with organic films, which serve as models for atmospheric aerosols, employed theoretical calculations to support experimental findings. researchgate.net The results suggested that the intermolecular forces involved in the initial gas-surface interactions are different from those in the bulk material. researchgate.net However, detailed MD studies focusing specifically on the intermolecular interactions within pure 2-ethylhexyl nitrate are not extensively documented in the available search results.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the chemical structure of a compound with its physical, chemical, or biological activity.

2-Ethylhexyl nitrate has been included in the datasets of several QSAR studies aimed at predicting properties like biodegradability and toxicity for large sets of chemicals. researchgate.netumweltbundesamt.de For example, it is listed as a substance for which QSAR models like BIOWIN are used to estimate biodegradability. umweltbundesamt.de These models are often based on fragment contributions, where the presence of specific molecular fragments is used to predict a certain property.

In the context of atmospheric chemistry, a SAR was developed to estimate the aqueous-phase oxidation rate constants of organic nitrates with hydroxyl radicals. copernicus.org This study highlighted the strong deactivating effect of the nitrate group on the reactivity of adjacent carbon atoms. copernicus.org While 2-ethylhexyl nitrate was mentioned, its very low solubility limited a detailed experimental determination of its rate constant within that study. copernicus.org

Specific QSAR models developed exclusively for predicting the reactivity or other properties of 2-ethylhexyl nitrate were not identified in the search results. Instead, it is typically included as part of a larger class of compounds in more general predictive models. researchgate.netumweltbundesamt.depku.edu.cn

Predictive Modeling of Environmental Fate and Mechanistic Pathways

Predictive modeling of the environmental fate of 2-ethylhexyl nitrate is crucial for assessing its potential impact as a pollutant. Such models aim to predict its distribution, persistence, and degradation in various environmental compartments.

Due to its widespread use as a diesel fuel additive, there is a risk of environmental contamination through accidental spills. researchgate.net Studies have noted its poor biodegradability, suggesting it could be persistent in the environment. researchgate.net

Modeling of its fate in the atmosphere suggests that its reaction with hydroxyl radicals in the aqueous phase of clouds, fogs, and wet aerosols could be an important degradation pathway, although its low water solubility is a limiting factor. copernicus.org The Henry's Law constant for 2-ethylhexyl nitrate, which indicates its partitioning between air and water, has been calculated using SAR models. copernicus.org

Applications of 2 Ethylhexyl Nitrate in Fundamental Scientific Research

Utilization as a Mechanistic Probe in Cardiovascular Research

Organic nitrates are a well-established class of drugs used in the management of cardiovascular diseases, primarily due to their ability to release nitric oxide (NO), a potent vasodilator. nih.govcvpharmacology.com The mechanism of action involves the enzymatic conversion of the nitrate (B79036) group to NO, which then activates soluble guanylyl cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent relaxation of vascular smooth muscle. cvpharmacology.comdrugbank.com This process results in vasodilation, which can alleviate conditions such as angina by reducing the preload and afterload on the heart. clinicalgate.com

While compounds like nitroglycerin and isosorbide (B1672297) dinitrate are the most studied organic nitrates in a clinical and research context, the use of 2-Ethylhexyl nitrate as a mechanistic probe in cardiovascular research is not well-documented in publicly available scientific literature. The lipophilic nature of 2-EHN, a characteristic shared with other organic nitrates, would theoretically allow it to interact with cellular membranes and enzymatic systems responsible for NO generation. nih.gov However, specific studies detailing its use to probe these mechanisms, such as identifying specific enzymes or elucidating pathways of bioactivation in cardiovascular tissues, are not readily found.

Role in Chemical Research as a Model Organonitrate Compound

In the broader field of chemical research, organonitrates serve as important subjects for studying reaction kinetics, decomposition mechanisms, and structure-reactivity relationships. The thermal decomposition of 2-Ethylhexyl nitrate has been a subject of investigation, primarily in the context of its function as a cetane improver. semanticscholar.org These studies have elucidated that the initial step in its decomposition is the cleavage of the O-NO2 bond, which has a relatively low bond dissociation energy, leading to the formation of an alkoxy radical and nitrogen dioxide. acs.orgnih.gov

This well-characterized decomposition pathway could, in principle, allow 2-EHN to serve as a model compound for studying the fundamental chemistry of organonitrates. For instance, it could be used in comparative kinetic studies with other organonitrates to understand how the alkyl chain structure influences the rate of decomposition and the subsequent reactions of the resulting radicals. nih.gov However, the available literature predominantly focuses on the practical implications of its decomposition for combustion, rather than its use as a benchmark for fundamental chemical kinetics studies outside of this context.

The study of enzyme kinetics is another area where model substrates are crucial. mdpi.comnih.gov While the enzymatic metabolism of medicinal organic nitrates is a key area of pharmacological research, there is no clear evidence to suggest that 2-EHN is commonly used as a model substrate to probe the kinetics of the enzymes involved in denitration.

Exploratory Applications in Synthetic Organic Chemistry

The primary role of 2-Ethylhexyl nitrate in synthetic organic chemistry appears to be as a target molecule in the development and optimization of nitration processes. Numerous studies and patents describe various methods for its synthesis, often focusing on improving yield, safety, and efficiency. prepchem.comgoogle.comacs.orgpatsnap.comresearchgate.net These methodologies typically involve the nitration of 2-ethylhexanol using a mixture of nitric and sulfuric acids under controlled conditions. acs.orgresearchgate.net

Beyond its own synthesis, the application of 2-Ethylhexyl nitrate as a reagent in other synthetic transformations is not widely reported. Organic nitrates can sometimes be used as nitrating agents or as sources of the nitrooxy group in more complex syntheses. However, there is a lack of specific examples in the scientific literature where 2-EHN is employed for these purposes in an exploratory or methodological context. The research focus remains heavily on its production and end-use as a fuel additive.

The following table outlines the various synthetic conditions for 2-Ethylhexyl nitrate that have been explored in the literature, highlighting its role as a subject of synthetic methodology development.

ParameterCondition 1Condition 2Condition 3
Reactants 2-Ethylhexanol, Mixed Acid (HNO3, H2SO4, H2O)2-Ethylhexanol, Sulfuric-Nitric Acid Mixture2-Ethylhexanol, Mixed Acid
Catalyst -Sulfuric Acid-
Temperature 32.5°±2.5° C15-40°C25–40 °C
Reaction Time 1 hour (post-addition)2-5 min-
Key Feature Use of Urea (B33335)Continuous process in an ideal displacement reactorHigh conversion rate (98.2%)
Reference PrepChem.comGoogle PatentsACS Publications acs.org

Emerging Research Directions and Gaps in 2 Ethylhexyl Nitrate Studies

Unexplored Mechanistic Pathways and Novel Biological Interactions

While the primary function of 2-EHN as a cetane improver is understood to proceed via thermal decomposition to generate reactive radicals, the full scope of its mechanistic pathways and biological interactions remains partially uncharted. osti.govmdpi.com The initial decomposition is known to produce alkyl radicals and nitrogen dioxide (NO2), which accelerate the ignition process. osti.gov However, the intricate interactions of these intermediates with complex fuel components like paraffins, branched alkanes, and aromatics are not fully understood. osti.gov

Recent studies have begun to explore these interactions. For instance, research on 1-butanol-diesel blends shows that 2-EHN addition shortens ignition delay by releasing free radicals that accelerate the oxidation process. mdpi.com In another study, it was noted that NO2 from 2-EHN decomposition reacts with hydrogen from methanol (B129727) to produce nitrous acid (HNO2), which then forms hydroxyl radicals (OH) and nitric oxide (NO), enhancing low-temperature reactions. mdpi.com

Gaps in knowledge persist regarding the complete biodegradation pathways. While some Mycobacterium strains can degrade 2-EHN, the process is often incomplete, leading to the accumulation of metabolites like 4-ethyldihydrofuran-2(3H)-one (4-EDF). ifremer.fr This suggests that a consortium of microorganisms with complementary enzymatic capabilities is likely required for total mineralization, a phenomenon observed in cocultures of Mycobacterium austroafricanum with Bacillus cereus or Burkholderia sp. ifremer.fr The specific enzymes and genetic pathways within these synergistic microbial networks that facilitate the complete breakdown of 2-EHN and its metabolites are a key area for future investigation. ifremer.frasm.org Furthermore, early research in rats indicated that 2-EHN exposure could lead to transient changes in brain chemistry, such as reduced glutathione (B108866) concentrations, but the long-term mechanistic implications of such findings are not well-defined. nih.gov

Advanced Synthetic Methodologies and Sustainable Production

Traditional synthesis of 2-EHN involves the nitration of 2-ethylhexanol using a mixture of concentrated nitric and sulfuric acids. prepchem.comresearchgate.net While effective, this method presents challenges related to safety and waste generation. Emerging research focuses on developing safer, more efficient, and sustainable production methods.

A significant advancement is the use of microreactors for continuous-flow synthesis. researchgate.netresearchgate.netscientific.net This technology offers superior heat and mass transfer, precise control over reaction parameters, and minimizes the risk of thermal runaway associated with batch processes. researchgate.net Studies have demonstrated that microchannel reactors can achieve high yields (97-100%) and purity under optimized conditions, with significantly reduced reaction times. researchgate.netchemicalbook.com

The table below summarizes and compares traditional and advanced synthetic methodologies for 2-EHN.

FeatureTraditional Batch ProcessAdvanced Microreactor Process
Reaction Vessel Large stirred tank reactorMicro-channel reactor
Control Less precise temperature and mixing controlPrecise control of temperature, flow rate, and stoichiometry researchgate.net
Heat & Mass Transfer Limited, risk of local hot spotsExcellent, enhanced safety researchgate.net
Reaction Time Hours prepchem.comSeconds to minutes researchgate.netchemicalbook.com
Yield ~97% prepchem.com>97%, up to 100% researchgate.netchemicalbook.com
Safety Higher risk of thermal runawayReduced risk of thermal runaway researchgate.net
Scalability Established for large scaleDemonstrably scalable to kilogram-scale researchgate.net

Future research is directed towards "green" synthesis routes. This includes exploring the use of renewable feedstocks, such as producing 2-ethylhexanol from biomass and utilizing "green ammonia" for nitric acid production, which could significantly enhance the sustainability profile of 2-EHN as a biofuel component. mdpi.com Additionally, the development of novel catalytic systems, such as europium-triflate-catalyzed nitration, which can use commercial nitric acid directly, represents a move towards more efficient and practical synthesis. colab.ws

Refined Environmental Fate Modeling and Predictive Ecotoxicology

Understanding the environmental journey and impact of 2-EHN is crucial due to its widespread use. While standard tests have classified it as not readily biodegradable, studies show it is biodegradable by specific microbial communities, particularly those from hydrocarbon-polluted sites. nih.govlongdom.org However, it appears recalcitrant to microbes from urban wastewater facilities. nih.gov This highlights a gap in our ability to predict its persistence across different environments.

Current models lack a full understanding of how 2-EHN interacts with various fuel components and other additives in real-world spill scenarios. osti.gov The hydrolysis of 2-EHN is pH-dependent, with half-lives at 25°C ranging from 108 hours at pH 9.0 to 370 hours at pH 4.0. atc-europe.org This variability needs to be incorporated into more sophisticated environmental fate models.

Predictive ecotoxicology for 2-EHN is another area requiring refinement. While acute toxicity data exists for some aquatic organisms, there is a need for models that can predict long-term, sublethal effects on ecosystems. atc-europe.org The tendency for incomplete biodegradation and the formation of persistent metabolites like 4-EDF must be factored into these models to accurately assess environmental risk. ifremer.fr Future research should focus on developing quantitative structure-activity relationship (QSAR) models and other predictive tools specifically calibrated for alkyl nitrates and their unique environmental behaviors.

Integration of Omics Technologies in Mechanistic Investigations

The application of "omics" technologies (genomics, proteomics, metabolomics) offers a powerful approach to closing knowledge gaps in the biological and environmental interactions of 2-EHN. openrepository.com These technologies can provide an unbiased, system-wide view of the molecular changes induced by exposure to a chemical.

In the context of biodegradation, proteomics has already been used to identify enzymes involved in the 2-EHN degradation pathway in Mycobacterium austroafricanum IFP 2173. researchgate.net This study revealed the upregulation of enzymes related to fatty acid metabolism, including a cytochrome P450, suggesting a mechanistic scheme for the compound's decay. researchgate.net Further multi-omics studies, integrating metagenomics, metatranscriptomics, and metabolomics, could fully elucidate the synergistic microbial networks responsible for the complete mineralization of related compounds like di-(2-ethylhexyl) phthalate (B1215562) (DEHP) in complex sediment environments, providing a model for future 2-EHN research. asm.orgasm.org

Nontargeted metabolomics is also a promising tool. It can be used to identify the full spectrum of metabolites produced during biotransformation in various organisms or environmental systems. researchgate.netacs.org For example, metabolomics analysis in zebrafish exposed to nitrate (B79036) has successfully identified significantly altered metabolic pathways, demonstrating the utility of this approach for understanding the systemic effects of nitrate-containing compounds. oregonstate.edu Applying similar techniques to 2-EHN could uncover novel biological interactions and provide crucial data for risk assessment by linking molecular perturbations to adverse outcomes. openrepository.com

Challenges in Analytical Detection and Quantification for Complex Matrices

Accurately detecting and quantifying 2-EHN in complex environmental and biological matrices is challenging but essential for exposure and impact studies. The primary analytical methods include gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR). rjptonline.orgresearchgate.net

A key challenge is the matrix effect, where other components in the sample interfere with the analysis. In diesel fuel, native nitrogen-containing compounds can interfere with detection. researchgate.net In environmental samples like water or soil, the low concentrations and the presence of numerous other organic compounds necessitate complex sample preparation, such as solid-phase extraction (SPE), to concentrate the analyte and remove interferents. rjptonline.orgcsic.es

The table below outlines some of the key challenges and recent advancements in the analytical detection of 2-EHN.

ChallengeDescriptionPotential Solution / Advancement
Low Concentrations Environmental samples may contain 2-EHN at ppb (µg/L) levels. rjptonline.orgMatrix solid-phase dispersion (MSPD) followed by Soxhlet extraction to pre-concentrate the analyte. rjptonline.org
Matrix Interference Complex matrices like diesel fuel or soil contain compounds that can co-elute or suppress the analytical signal. researchgate.netcsic.esDevelopment of highly selective methods like headspace GC-MS with negative chemical ionization or spectrofluorimetric methods combined with chemometrics. longdom.orgresearchgate.net
Sample Preparation Traditional methods like liquid-liquid extraction are time-consuming and use large solvent volumes. researchgate.netUse of solid-phase extraction (SPE) and development of methods requiring no pre-treatment, such as direct analysis by ATR-FTIR or single excitation-emission fluorescence. researchgate.netconicet.gov.ar
Method Sensitivity Achieving low limits of detection (LOD) and quantification (LOQ) is critical for environmental monitoring.Methods combining chemometrics with spectrofluorimetry have achieved LODs as low as 0.00434% (v/v) in diesel. longdom.org GC-MS methods have reached LOQs of 0.5 µg/L in water. rjptonline.org

Future research should focus on developing more rapid, cost-effective, and field-portable analytical methods that minimize sample preparation while maintaining high sensitivity and selectivity for 2-EHN and its key metabolites in diverse and complex matrices.

Q & A

Q. What key physicochemical properties of Einecs 309-003-4 are critical for experimental design, and how should they be prioritized?

Methodological Answer: Prioritize properties such as solubility (for solvent selection), thermal stability (to avoid decomposition during reactions), and reactivity with common reagents (to design inert reaction environments). Use techniques like differential scanning calorimetry (DSC) for stability analysis and UV-Vis spectroscopy for solubility profiling. Ensure reproducibility by documenting environmental conditions (e.g., temperature, humidity) during measurements .

Q. How can researchers verify the purity of this compound in synthetic preparations?

Methodological Answer: Combine chromatography (HPLC or GC) with spectroscopic methods (NMR, FT-IR) to cross-validate purity. Calibrate instruments using certified reference materials and include negative controls to detect contamination. Replicate analyses across multiple batches to confirm consistency .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer: Use X-ray crystallography for definitive structural elucidation, supplemented by mass spectrometry (MS) to confirm molecular weight. For dynamic structural analysis, employ temperature-dependent NMR or Raman spectroscopy. Ensure peer validation by comparing results with published crystallographic databases .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Conduct a hazard assessment using Safety Data Sheets (SDS) to identify risks (e.g., toxicity, flammability). Implement engineering controls (fume hoods) and personal protective equipment (PPE). Design emergency response protocols for spills or exposure, and document all incidents for iterative safety improvements .

Advanced Research Questions

Q. How should researchers address discrepancies in reported thermodynamic data (e.g., enthalpy, Gibbs free energy) for this compound across studies?

Methodological Answer: Systematically compare methodologies from conflicting studies, focusing on calibration standards, instrument precision, and environmental conditions. Replicate experiments under controlled variables and apply error propagation analysis to identify bias sources. Use meta-analysis frameworks to statistically harmonize data .

Q. What experimental design strategies can resolve contradictions in catalytic activity data for this compound in different reaction environments?

Methodological Answer: Employ a fractional factorial design to isolate variables (e.g., solvent polarity, temperature, catalyst loading). Use kinetic modeling (e.g., Arrhenius plots) to quantify rate dependencies. Validate findings with in situ spectroscopic monitoring (e.g., IR spectroscopy) to track intermediate species .

Q. How can computational modeling predict the reactivity of this compound in novel reaction pathways?

Methodological Answer: Apply density functional theory (DFT) to simulate electron transfer mechanisms and transition states. Validate models against experimental kinetic data, adjusting basis sets and functionals for accuracy. Use molecular dynamics (MD) simulations to explore solvent effects and steric interactions .

Q. What methodologies are effective for interpreting conflicting spectroscopic data (e.g., NMR shifts) in derivative compounds of this compound?

Methodological Answer: Perform 2D NMR experiments (COSY, NOESY) to resolve overlapping signals. Compare experimental data with computational chemical shift predictions (e.g., using Gaussian software). Collaborate with crystallographers to correlate spectral data with X-ray structures .

Q. How should researchers design longitudinal studies to assess the long-term stability of this compound under varying storage conditions?

Methodological Answer: Use accelerated aging protocols (e.g., elevated temperature/humidity) to simulate long-term degradation. Monitor stability via periodic HPLC analysis and kinetic modeling (e.g., Q10 method). Include control samples stored under inert conditions to isolate degradation pathways .

Q. What strategies ensure ethical rigor in publishing controversial findings related to this compound’s environmental impact?

Methodological Answer: Disclose all funding sources and potential conflicts of interest. Pre-register study designs in open-access platforms (e.g., OSF) to prevent outcome bias. Use peer-reviewed toxicity databases for comparative analysis and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.